1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride
Description
The compound 1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride is a urea derivative featuring a piperazine ring substituted with a thiophene-2-carbonyl group and a 4-(trifluoromethyl)phenyl moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies. The trifluoromethyl group increases lipophilicity and metabolic stability, while the thiophene-piperazine linkage may modulate receptor binding affinity .
Properties
IUPAC Name |
1-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S.ClH/c20-19(21,22)14-3-5-15(6-4-14)24-18(28)23-7-8-25-9-11-26(12-10-25)17(27)16-2-1-13-29-16;/h1-6,13H,7-12H2,(H2,23,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRHCGBKNSCGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride typically involves multiple steps:
Formation of the Thiophene-2-carbonyl Piperazine Intermediate: This step involves the reaction of thiophene-2-carbonyl chloride with piperazine under basic conditions to form the intermediate.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the urea derivative.
Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carbinol derivatives.
Substitution: Substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors and kinases.
Comparison with Similar Compounds
Urea Derivatives with Piperazine/Thiazole Substituents
Compound 9c (1-(3-Chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea)
Compound 9d (1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea)
Comparison :
- The target compound’s thiophene-carbonyl-piperazine moiety may confer distinct electronic properties compared to the thiazole-piperazine in 9c/9d.
- The trifluoromethyl group in both 9d and the target compound suggests similar metabolic resistance but divergent receptor interactions due to scaffold differences.
Thiophene-Containing Piperazine Derivatives
MK45 (RTC6) (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
Urea Derivatives with Alternative Aryl Groups
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (4)
- Structural Features : Retains the trifluoromethyl and chloro substituents but replaces the piperazine-thiophene chain with a simpler hydroxyphenyl group.
- Synthesis : Achieved via carbamate intermediates with DABCO catalysis .
Comparison : - The hydroxyl group in compound 4 may reduce cell permeability compared to the target compound’s piperazine-thiophene chain.
Q & A
Q. What are the optimal synthetic routes for 1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-2-carbonyl chloride to a piperazine derivative, followed by alkylation and urea formation. Key steps include:
- Thiophene-2-carbonyl chloride attachment : React piperazine with thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Ethyl spacer introduction : Use 1,2-dibromoethane for alkylation, optimizing temperature (40–60°C) to minimize side reactions .
- Urea formation : React the intermediate with 4-(trifluoromethyl)phenyl isocyanate in tetrahydrofuran (THF), catalyzed by dimethylaminopyridine (DMAP) .
- Purity control : Monitor reactions via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC with a C18 column (acetonitrile/water gradient) .
Q. Which characterization techniques are essential to confirm the identity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is critical:
- FT-IR : Verify carbonyl (C=O) stretches (1650–1750 cm⁻¹) and urea NH bonds (3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS; expected [M+H]⁺ for C₁₉H₂₁F₃N₄O₂S is 433.1 .
- NMR : Use ¹H/¹³C NMR to resolve structural ambiguities (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolve absolute stereochemistry if chiral centers are present .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodological Answer : Initial screening focuses on kinase inhibition or GPCR modulation due to the urea and piperazine moieties:
- In vitro kinase assays : Test against EGFR or VEGFR2 at 1–10 µM concentrations, using ADP-Glo™ kits .
- Cell viability assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility optimization : Adjust hydrochloride salt stoichiometry to enhance bioavailability in PBS (pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from assay conditions or impurity artifacts. Mitigation strategies include:
- Dose-response validation : Repeat assays with independent compound batches and include positive controls (e.g., gefitinib for kinase inhibition) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetics and binding modes?
- Methodological Answer : Combine molecular docking and MD simulations with ADMET prediction tools:
- Docking : Use AutoDock Vina to model urea interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine-thiophene conformers .
- ADMET Prediction : Employ SwissADME to estimate logP (~3.2), CNS permeability, and CYP450 inhibition risks .
Q. How can structural analogs be designed to improve selectivity or reduce off-target effects?
- Methodological Answer : Use SAR (structure-activity relationship) guided modifications:
- Analog Table :
| Modification Site | Example Analog | Impact |
|---|---|---|
| Piperazine ring | 4-Methylpiperazine | Enhanced solubility but reduced target affinity |
| Thiophene moiety | Furan replacement | Altered electronic profile; lower logP |
| Trifluoromethyl group | Chlorine substitution | Increased steric bulk; improved selectivity |
- Synthetic validation : Prioritize analogs with >10-fold selectivity in kinase panels .
Q. What strategies are recommended for scaling up synthesis without compromising yield?
- Methodological Answer : Optimize for industrial viability:
- Catalyst recycling : Use immobilized DMAP on silica gel to reduce waste .
- Flow chemistry : Implement continuous-flow reactors for urea formation to enhance reproducibility .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?
- Methodological Answer : Discrepancies may stem from cell line heterogeneity or assay protocols. Recommendations:
- Standardize culture conditions : Use identical media (e.g., RPMI-1640 + 10% FBS) and passage numbers .
- Normalize data : Express IC₅₀ relative to housekeeping genes (e.g., GAPDH) via qPCR .
- Meta-analysis : Compare data across ≥3 independent studies using fixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
